molecular formula C19H19ClN4OS B11194167 2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

Cat. No.: B11194167
M. Wt: 386.9 g/mol
InChI Key: JDTQOJDZFXZFTO-UHFFFAOYSA-N
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Description

2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a piperidine ring. The compound also contains a pyrazole ring fused with a thiophene moiety. This unique structure makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide core.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the piperidine-benzamide intermediate.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a cyclization reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-throughput reactors and continuous flow chemistry can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a different functional group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound’s interactions with different receptors and enzymes are investigated to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It is used in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • **2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}acetamide
  • **2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}propionamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide has a unique combination of functional groups that confer specific biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

2-chloro-N-[1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

InChI

InChI=1S/C19H19ClN4OS/c20-15-5-2-1-4-14(15)19(25)21-13-7-9-24(10-8-13)18-12-16(22-23-18)17-6-3-11-26-17/h1-6,11-13H,7-10H2,(H,21,25)(H,22,23)

InChI Key

JDTQOJDZFXZFTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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